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molecular formula C10H10F3NO2 B8273359 N-Methoxy-N-methyl-2-(2,3,6-trifluorophenyl)acetamide

N-Methoxy-N-methyl-2-(2,3,6-trifluorophenyl)acetamide

Cat. No. B8273359
M. Wt: 233.19 g/mol
InChI Key: GPPLIGZTLOJPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174989B2

Procedure details

A mixture of CeCl3 (438 g, 1779 mmol) and THF (12 L) was heated at 40° C. for about 2 h then cooled to 5° C. Methylmagensium chloride in THF (3 M, 3.4 L) was charged at 5-9° C. and then it was warmed up to 16° C. and held for 1 h. The suspension was re-cooled to −10 to −15° C. A solution of 17 (1.19 kg) in THF (2.4 L) was charged into the suspension over 15 min. After confirmation of completion of the reaction, the reaction mixture was transferred to a cold solution of hydrochloric acid (2 N, 8.4 L) and MTBE (5 L) in 5-10° C. The aqueous phase was separated and the organic layer was washed with aqueous 5% K2CO3 (6 L) and then 10% aqueous NaCl (5 L). The organic layer was dried over Na2SO4, concentrated to give crude 18 (917 g, >99 wt %) in 95% yield. The crude 18 was used in the next step without further purification. Analytically pure 18 was obtained by silica gel column.
[Compound]
Name
CeCl3
Quantity
438 g
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.4 L
Type
solvent
Reaction Step Two
Name
Quantity
1.19 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.4 L
Type
solvent
Reaction Step Three
Quantity
8.4 L
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].CON(C)[C:5](=[O:16])[CH2:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]([F:14])[C:8]=1[F:15].Cl.[CH3:19]C(OC)(C)C>C1COCC1>[F:15][C:8]1[C:9]([F:14])=[CH:10][CH:11]=[C:12]([F:13])[C:7]=1[CH2:6][C:5](=[O:16])[CH3:19]

Inputs

Step One
Name
CeCl3
Quantity
438 g
Type
reactant
Smiles
Name
Quantity
12 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
3.4 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.19 kg
Type
reactant
Smiles
CON(C(CC1=C(C(=CC=C1F)F)F)=O)C
Name
Quantity
2.4 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
8.4 L
Type
reactant
Smiles
Cl
Name
Quantity
5 L
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed up to 16° C.
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was re-cooled to −10 to −15° C
CUSTOM
Type
CUSTOM
Details
After confirmation of completion of the reaction
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
the organic layer was washed with aqueous 5% K2CO3 (6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude 18 (917 g, >99 wt %) in 95% yield
CUSTOM
Type
CUSTOM
Details
The crude 18 was used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
Analytically pure 18 was obtained by silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C(=CC=C1F)F)CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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